Leuxinostat
Descripción
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Propiedades
Fórmula molecular |
C18H20N4O4 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-hydroxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C18H20N4O4/c23-18(19-24)15-3-1-14(2-4-15)13-20-9-11-21(12-10-20)16-5-7-17(8-6-16)22(25)26/h1-8,24H,9-13H2,(H,19,23) |
Clave InChI |
WPJWGNZGPQGGQT-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Leucinostatin Action on Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a family of nonapeptide antibiotics produced by fungi such as Purpureocillium lilacinum.[1] These potent mycotoxins exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and antitumor effects.[2][3][4] The primary mode of action for leucinostatins lies in their profound and multifaceted disruption of cellular membranes, particularly the inner mitochondrial membrane. This guide provides an in-depth technical overview of the mechanisms by which leucinostatins exert their effects on cell membranes, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Dual-Action Mechanism on the Inner Mitochondrial Membrane
Leucinostatins employ a dual-action mechanism that ultimately collapses the mitochondrial membrane potential, a critical component of cellular energy production. This involves both the direct inhibition of F₀F₁-ATP synthase and the uncoupling of oxidative phosphorylation through pore formation and ionophoric activity.[5][6]
At lower concentrations (typically <200 nM), leucinostatin (B1674795) A acts as a specific and high-affinity inhibitor of mitochondrial ATP synthase.[5][6] It is suggested that the hydroxyleucine residue at position 7 is crucial for this inhibitory activity.[5] This inhibition leads to a hyperpolarization of the inner mitochondrial membrane as the proton motive force is no longer being utilized for ATP synthesis.[5]
At higher concentrations (>240 nM), leucinostatins act as uncoupling agents, dissipating the proton gradient across the inner mitochondrial membrane.[5][6] This is achieved through their ability to form pores and act as ionophores, facilitating the transport of cations.[2][7] This uncoupling activity leads to a collapse of the mitochondrial membrane potential.[5]
References
- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nonapeptide leucinostatin A acts as a weak ionophore and as an immunosuppressant on T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Leucinostatin discovery and origin
An In-Depth Technical Guide to the Leucinostatins: Discovery, Origin, and Biological Mechanisms
Executive Summary
The Leucinostatins are a family of potent, non-ribosomally produced lipopeptide antibiotics (peptaibiotics) with a broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and antitumor properties. First isolated in 1973 from the fungus now known as Purpureocillium lilacinum, these complex molecules have garnered significant interest due to their high potency and unique mechanism of action, which primarily involves the disruption of mitochondrial function. This document provides a comprehensive technical overview of the Leucinostatins, detailing their discovery, microbial origins, biosynthesis, mechanism of action, and the experimental protocols used for their study. Quantitative data on their physicochemical properties and biological activities are summarized for reference by researchers and drug development professionals.
Discovery and Origin
The discovery of Leucinostatins dates back to 1973, when Arai and his colleagues reported a new antibiotic derived from the fungus Penicillium lilacinum.[1][2][3] The name "Leucinostatin" was coined due to the suspected high content of leucine (B10760876) residues in its structure.[4] Subsequent taxonomic re-evaluation of the producing organism has placed it in the genera Paecilomyces and, most recently, Purpureocillium.[4][5][6]
Initially perceived as a single entity, Leucinostatin (B1674795) was later revealed to be a complex of at least 24 structurally related compounds.[5][6] The primary components, Leucinostatins A and B, were successfully separated and characterized in the early 1980s.[7] Since their initial discovery, Leucinostatins have been isolated from several other fungal species, including Paecilomyces marquandii, Acremonium sp., and various species of the entomopathogenic genus Ophiocordyceps.[5][8][9][10]
These peptaibiotics are synthesized by a multi-enzyme complex encoded by a dedicated gene cluster, not by ribosomal machinery.[5][11] The core of this machinery is a large Non-Ribosomal Peptide Synthetase (NRPS).[5][12]
Physicochemical Properties
Leucinostatins are characterized by a unique structure: a nonapeptide backbone containing several non-standard amino acids, an N-terminal fatty acid moiety ((4S,2E)-4-methylhex-2-enoic acid), and a C-terminal N-methylated diamine.[5][9] Their lipophilic nature contributes to their poor solubility in water but good solubility in organic solvents like methanol, ethanol, and DMSO.[2]
Table 1: Physicochemical Properties of Major Leucinostatins
| Property | Leucinostatin A | Leucinostatin B | Leucinostatin Y |
| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₃[2][7] | C₆₁H₁₀₉N₁₁O₁₃[7] | C₆₁H₁₀₈N₁₀O₁₄[13] |
| Molecular Weight | 1218.6 g/mol [2] | 1204.6 g/mol [6] | 1193.5 g/mol [13] |
| Key Structural Features | C-terminal N¹,N¹-dimethylpropane-1,2-diamine (DPD)[5][9] | C-terminal N¹-methylpropane-1,2-diamine (MPD)[9] | C-terminal Carboxylic Acid[4][13] |
| Solubility | Soluble in Methanol, Ethanol, DMSO, DMF; Limited in H₂O[2] | Similar to Leucinostatin A | Not explicitly detailed, but expected to be similar |
Biological Activity
Leucinostatins exhibit potent biological activity across a wide range of organisms. Their high toxicity, however, has so far limited their therapeutic application.[4] They are among the most potent antiprotozoal agents discovered and are considered highly toxic mycotoxins, with LD₅₀ values comparable to those of aflatoxins.[4]
Table 2: Summary of Biological Activity Data for Leucinostatins
| Activity Type | Organism/Cell Line | Compound | Measurement | Value | Reference(s) |
| Antiprotozoal | Plasmodium falciparum | Leucinostatin A | IC₅₀ | 0.4 - 0.9 nM | [4] |
| Trypanosoma brucei | Leucinostatin A | IC₅₀ | 2.8 nM | [4] | |
| Trypanosoma cruzi | Leucinostatins A, B, F | EC₅₀ | < 10 nM | [14] | |
| Antifungal | Various Fungi | Leucinostatin A | MIC | 10 - 25 µM | [4] |
| Phytophthora infestans | Leucinostatins A, B | Growth Inhibition | Potent | [5][8] | |
| Antibacterial | Gram-positive bacteria | Leucinostatin A | MIC | 2.5 - 100 µM | [4] |
| Antitumor | Murine Leukemia (L1210) | Leucinostatin | Growth Inhibition | Complete at 0.5 µg/mL | [1][15] |
| Pancreatic Cancer Cells | Leucinostatin A | Cytotoxicity | Potent under nutrient deprivation | [9] | |
| TNBC (LAR Subtype) | Leucinostatin B | Antiproliferative | Potent and Selective | [9] | |
| Toxicity | Mice | Leucinostatin A | LD₅₀ (intraperitoneal) | 1.8 mg/kg | [4][6] |
| Mice | Leucinostatin A | LD₅₀ (oral) | 5.4 mg/kg | [4] | |
| Mice | Leucinostatin B | LD₅₀ (intraperitoneal) | 1.8 mg/kg | [4][6] | |
| Mice | Leucinostatin B | LD₅₀ (oral) | 6.3 mg/kg | [4] |
Mechanism of Action
The primary mechanism of action for Leucinostatins is the targeted disruption of mitochondrial function. They act as potent inhibitors of mitochondrial ATP synthase and uncouplers of oxidative phosphorylation.[2][6][11][16] This leads to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, cell death. The destabilization of the inner mitochondrial membrane is a key event in their antiprotozoal activity.[4]
In certain cancer cell lines, such as the luminal androgen receptor (LAR) subtype of triple-negative breast cancer, Leucinostatin B has been shown to rapidly inhibit mTORC1 signaling, an effect that was replicated by the known ATP synthase inhibitor oligomycin.[9] Early studies also noted that Leucinostatins can cause general membrane damage and inhibit protein synthesis, though these are likely downstream consequences of the primary interaction with mitochondrial and cellular membranes.[1][15]
Caption: Proposed mechanism of action for Leucinostatins.
Biosynthesis
Leucinostatins are non-ribosomal peptides synthesized by a series of large, modular enzymes. In P. lilacinum, their production is governed by a cluster of 20 genes, referred to as the lcs cluster.[5][8][17] The central enzyme is LcsA, a massive NRPS composed of ten modules, each responsible for the recognition and incorporation of a specific amino acid into the growing peptide chain.[5][12] The biosynthesis is regulated by transcription factors within the cluster, such as LcsF and LcsL, which can be manipulated to increase production yields.[8][17]
Caption: Simplified overview of the Leucinostatin biosynthetic pathway.
Experimental Protocols
Isolation and Purification Workflow
The isolation of Leucinostatins from fungal cultures follows a multi-step process involving fermentation, extraction, and chromatographic purification.
-
Fermentation: The producing fungal strain (e.g., P. lilacinum) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for several days to allow for the production and secretion of secondary metabolites.[18][19]
-
Extraction: The culture broth and/or mycelium are extracted with a water-immiscible organic solvent, typically ethyl acetate. The organic phase, containing the lipophilic Leucinostatins, is collected and concentrated under reduced pressure.[19]
-
Initial Fractionation: The crude extract is subjected to column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase. Elution is performed with a solvent gradient of increasing polarity (e.g., chloroform-methanol).[7]
-
High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified using reversed-phase HPLC (RP-HPLC) to separate the individual Leucinostatin analogs (e.g., A from B) to homogeneity.[18]
-
Purity Analysis: The purity of the final compounds is confirmed by analytical HPLC and mass spectrometry.
Caption: General experimental workflow for Leucinostatin isolation.
Structural Elucidation
The complex structures of Leucinostatins have been determined through a combination of advanced analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is used to determine the precise molecular formula.[9] Tandem MS (MS/MS) is employed to fragment the molecule, providing sequence information about the peptide backbone.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of all atoms and elucidate the detailed planar structure of the molecule and its unusual residues.[9][13]
-
Chiral Analysis: To determine the absolute configuration (stereochemistry) of the amino acid residues, the purified Leucinostatin is subjected to acid hydrolysis to break it down into its constituent amino acids. These are then derivatized using a chiral reagent (e.g., Marfey's reagent) and analyzed by HPLC, comparing their retention times to those of authentic standards.[13]
Bioactivity Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to quantify the antimicrobial or antifungal potency of a compound.
-
Inoculum Preparation: A suspension of the target microorganism (e.g., Staphylococcus aureus or Candida albicans) is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: The purified Leucinostatin is dissolved in a suitable solvent (e.g., DMSO) and a series of two-fold serial dilutions are prepared in microtiter plate wells containing liquid growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (no drug) and negative (no microbes) control wells are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the Leucinostatin that completely inhibits visible growth of the microorganism.[4][19]
References
- 1. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. A new antibiotic, leucinostatin, derived from Penicillium lilacinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 6. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Leucinostatins from Ophiocordyceps sp. as Antiparasitic Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Item - Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - Public Library of Science - Figshare [plos.figshare.com]
- 13. Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Functional genetic analysis of the leucinostatin biosynthesis transcription regulator lcsL in Purpureocillium lilacinum using CRISPR-Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Leucinostatin A and B
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a class of potent peptide antibiotics produced by various fungi, including Purpureocillium lilacinum. Among the members of this family, Leucinostatin (B1674795) A and Leucinostatin B are the most studied. These molecules have garnered significant interest in the scientific community due to their broad spectrum of biological activities, encompassing antimicrobial, antifungal, antitumor, antiprotozoal, and immunosuppressive properties. This technical guide provides a comprehensive comparison of the biological activities of Leucinostatin A and B, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways they modulate.
Comparative Biological Activity: A Quantitative Overview
Leucinostatin A and B exhibit a range of biological effects, with their potency varying depending on the specific activity and the biological system under investigation. The following tables summarize the available quantitative data to facilitate a direct comparison.
In Vitro Cytotoxicity
Leucinostatins have demonstrated significant cytotoxic effects against various cancer cell lines. While comprehensive side-by-side comparisons are limited in the literature, the available data indicates potent anticancer activity for Leucinostatin A.
Table 1: In Vitro Cytotoxicity of Leucinostatin A
| Cell Line | Assay | IC50 | Citation |
| Murine Leukemia (L1210) | Cell Growth Inhibition | 0.5 µg/mL | [1] |
| Rat Myoblast (L6) | Cytotoxicity | 259 nM | [2] |
| Human Prostate Cancer (DU-145) | Growth Inhibition (in co-culture with PrSC) | Potent Inhibition (qualitative) | [3] |
Antimicrobial and Antifungal Activity
Both Leucinostatin A and B are known for their antimicrobial and antifungal properties. Minimum Inhibitory Concentration (MIC) is a key parameter to quantify this activity.
Table 2: Antimicrobial and Antifungal Activity of Leucinostatins
| Organism | Leucinostatin A (MIC) | Leucinostatin B (MIC) | Citation |
| Gram-positive Bacteria | 2.5–100 µM | Data not available | [4] |
| Fungi | 10–25 µM | Data not available | [4] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Data not available | Active (qualitative, Leucinostatin B2) | [1] |
| Bacillus subtilis | Data not available | Active (qualitative, Leucinostatin B2) | [1] |
| Candida albicans | Data not available | Active (qualitative, Leucinostatin B2) | [1] |
Note: The available data for Leucinostatin B's antimicrobial activity is for Leucinostatin B2, a closely related analog.
Antiprotozoal Activity
Leucinostatins have shown remarkable potency against protozoan parasites, particularly Trypanosoma brucei, the causative agent of African trypanosomiasis.
Table 3: Antiprotozoal Activity of Leucinostatin A and B against Trypanosoma brucei
| Compound | In Vitro IC50 | In Vivo Efficacy | Citation |
| Leucinostatin A | 2.8 nM | Not curative at 4 x 0.3 mg/kg (i.p.) | [4] |
| Leucinostatin B | Data not available | Curative at 4 x 0.3 mg/kg and 4 x 1.0 mg/kg (i.p.) | [4] |
In Vivo Toxicity
The high toxicity of leucinostatins has been a major hurdle for their therapeutic development.
Table 4: Acute Toxicity of Leucinostatin A and B in Mice
| Compound | LD50 (Intraperitoneal) | LD50 (Oral) | Citation |
| Leucinostatin A | 1.8 mg/kg | 5.4 mg/kg | [2][4] |
| Leucinostatin B | 1.8 mg/kg | 6.3 mg/kg | [2][4] |
Mechanisms of Action: A Deeper Dive
The diverse biological activities of Leucinostatins A and B stem from their ability to interact with and disrupt fundamental cellular processes. The primary mechanisms of action identified to date are detailed below.
Inhibition of Mitochondrial ATP Synthase
A key mechanism underlying the cytotoxicity of leucinostatins is their ability to interfere with mitochondrial energy production. They act as potent inhibitors of F1F0-ATP synthase, the enzyme responsible for the synthesis of ATP through oxidative phosphorylation. This inhibition disrupts the cellular energy supply, leading to cell death.
Modulation of mTORC1 Signaling
The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Some studies suggest that leucinostatins can inhibit mTORC1 signaling, contributing to their anticancer effects. This inhibition can lead to the suppression of protein synthesis and cell cycle arrest.
Downregulation of IGF-I Signaling
In the context of prostate cancer, Leucinostatin A has been shown to inhibit cancer growth by reducing the expression of Insulin-like Growth Factor-I (IGF-I) in prostate stromal cells[3]. IGF-I is a potent growth factor that promotes cancer cell proliferation, and its downregulation disrupts the supportive tumor microenvironment.
Ionophoric Activity
Leucinostatins can act as ionophores, facilitating the transport of cations across biological membranes. This disruption of ion gradients can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately, cell death.
Detailed Experimental Protocols
To aid in the replication and further investigation of the biological activities of leucinostatins, this section provides detailed protocols for key in vitro assays.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Leucinostatin A or B, dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Leucinostatin A or B in culture medium. Replace the medium in the wells with 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the leucostatins).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Leucinostatin A or B
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of Leucinostatin A or B in the broth medium directly in the 96-well plate.
-
Inoculation: Add an equal volume of the standardized inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the leucostatin that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion
Leucinostatin A and B are potent natural products with a wide array of biological activities. Their primary mechanisms of action, centered on the disruption of cellular energy metabolism and key signaling pathways, make them intriguing candidates for further investigation in the fields of oncology and infectious diseases. While both compounds exhibit high toxicity, Leucinostatin B has shown a more favorable therapeutic window in an in vivo model of trypanosomiasis. Further comparative studies are warranted to fully elucidate the structure-activity relationships within the leucostatin family and to explore strategies, such as the development of less toxic analogs or targeted delivery systems, to harness their therapeutic potential. This guide provides a foundational understanding of the comparative bioactivities of Leucinostatin A and B, along with the necessary experimental frameworks to facilitate future research in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antitrypanosomal activities of three peptide antibiotics: leucinostatin A and B, alamethicin I and tsushimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Leucinostatin Biosynthesis Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinostatins are a family of non-ribosomally synthesized lipopeptides produced by various fungi, most notably Purpureocillium lilacinum. These complex natural products exhibit a broad spectrum of biological activities, including potent antifungal, antitumor, and nematicidal properties, making their biosynthetic pathway a subject of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the leucinostatin (B1674795) biosynthesis pathway, detailing the genetic architecture, key enzymatic steps, and regulatory mechanisms. It is designed to serve as a resource for researchers seeking to understand and engineer the production of these valuable secondary metabolites.
Introduction
Leucinostatins are characterized by a unique structure comprising a fatty acid moiety linked to a nonapeptide chain that includes several non-proteinogenic amino acids.[1] Their biosynthesis is orchestrated by a multi-enzyme complex encoded by a dedicated biosynthetic gene cluster (lcs). Understanding this pathway is crucial for harnessing the therapeutic potential of leucinostatins through synthetic biology and metabolic engineering approaches.
The Leucinostatin Biosynthetic Gene Cluster (lcs)
The biosynthesis of leucinostatins is governed by a cluster of 20 genes, designated lcsA through lcsT, in Purpureocillium lilacinum.[1] The core of this cluster is the non-ribosomal peptide synthetase (NRPS) gene, lcsA. The functions of the genes within this cluster have been predicted and, in some cases, experimentally verified through gene knockout studies.
Data Presentation: The lcs Gene Cluster
| Gene | Proposed Function | Experimental Evidence |
| lcsA | Non-ribosomal peptide synthetase (NRPS) | Gene knockout abolishes leucinostatin production.[1][2] |
| lcsB | Polyketide synthase (PKS) | Involved in the synthesis of the fatty acid precursor. |
| lcsC | Polyketide synthase (PKS) | Gene knockout abolishes leucinostatin production.[1][2] |
| lcsD | Acyl-CoA ligase | Gene knockout abolishes leucinostatin production.[1][2] |
| lcsE | Thioesterase | Gene knockout abolishes leucinostatin production.[1][2] |
| lcsF | Transcription factor (Zn(II)2Cys6) | Overexpression leads to a 1.5-fold increase in leucinostatin production.[1][3] |
| lcsG | Methyltransferase | Involved in the terminal N-methylation of leucinostatins. |
| lcsH | Oxidoreductase | Putative tailoring enzyme. |
| lcsI | Cytochrome P450 monooxygenase | Putative tailoring enzyme. |
| lcsJ | Acyl-CoA dehydrogenase | Involved in fatty acid metabolism. |
| lcsK | Enoyl-CoA hydratase | Involved in fatty acid metabolism. |
| lcsL | Transcription factor (bZIP) | Gene knockout leads to undetectable levels of leucinostatins; overexpression increases production.[4] |
| lcsM | Hypothetical protein | Function unknown. |
| lcsN | MFS transporter | Putative efflux pump for leucinostatins. |
| lcsO | Acyl carrier protein (ACP) | Involved in fatty acid or polyketide synthesis. |
| lcsP | Aminotransferase | Involved in the modification of the C-terminal residue.[1] |
| lcsQ | Hydroxylase | Putative tailoring enzyme. |
| lcsR | Reductase | Putative tailoring enzyme. |
| lcsS | Thioesterase-like protein | Function unknown. |
| lcsT | ABC transporter | Putative efflux pump for leucinostatins. |
The Leucinostatin Biosynthesis Pathway
The biosynthesis of leucinostatin A is a multi-step process involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.
Initiation: Fatty Acid Precursor Synthesis
The pathway is initiated by the synthesis of a 4-methylhex-2-enoic acid moiety, which is believed to be produced by the action of polyketide synthases LcsB and LcsC.[1]
Elongation: NRPS-mediated Peptide Assembly
The core of the biosynthetic machinery is the large, multi-modular NRPS enzyme, LcsA. This enzyme is composed of ten modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain.[1] Each module typically contains adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains. The A domain selects and activates the specific amino acid substrate.
Termination and Tailoring
The fully assembled lipopeptide is released from the NRPS enzyme. Subsequent tailoring reactions, catalyzed by enzymes encoded within the lcs cluster such as oxidoreductases, monooxygenases, and methyltransferases, modify the core structure to produce the final leucinostatin variants.[1] For instance, the C-terminal N1,N1-dimethylpropane-1,2-diamine (DPD) moiety of leucinostatin A is thought to be formed through a series of modifications including reduction and transamination.[1]
Mandatory Visualization: Leucinostatin A Biosynthesis Pathway
Caption: Proposed biosynthetic pathway for Leucinostatin A.
Regulation of Leucinostatin Biosynthesis
The production of leucinostatins is tightly regulated at the transcriptional level. Several transcription factors encoded within and outside the lcs cluster have been shown to play a crucial role.
Pathway-Specific Regulators
-
LcsF: A Zn(II)2Cys6 transcription factor within the lcs cluster that acts as a positive regulator. Overexpression of lcsF leads to a significant increase in leucinostatin production.[1][3]
-
LcsL: A putative bZIP transcription factor also located in the lcs cluster. Disruption of lcsL completely abolishes leucinostatin synthesis, while its overexpression enhances production, indicating its critical role as a positive regulator.[4]
Global Regulatory Networks
The biosynthesis of secondary metabolites in fungi is often controlled by global regulatory networks that respond to environmental cues. While the specific signaling pathways directly targeting the lcs cluster are not fully elucidated, general fungal secondary metabolism regulation involves:
-
G-protein signaling: Heterotrimeric G-proteins are key components of signal transduction pathways that perceive external signals and initiate downstream responses, including the activation of secondary metabolite gene clusters.
-
MAPK pathways: Mitogen-activated protein kinase (MAPK) cascades are crucial for relaying environmental signals and regulating a wide range of cellular processes, including secondary metabolism.
Mandatory Visualization: Regulatory Network of Leucinostatin Biosynthesis
Caption: A generalized regulatory network for Leucinostatin biosynthesis.
Experimental Protocols
This section outlines generalized methodologies for key experiments used in the study of leucinostatin biosynthesis.
Gene Disruption via CRISPR-Cas9
This protocol describes a general workflow for targeted gene disruption in P. lilacinum using the CRISPR-Cas9 system.
-
gRNA Design and Vector Construction: Design two single-guide RNAs (sgRNAs) targeting the gene of interest. Clone the sgRNA expression cassettes into a vector containing the Cas9 nuclease gene and a selection marker.
-
Protoplast Preparation: Grow fungal mycelia in a suitable liquid medium. Harvest the mycelia and treat with a cell wall-degrading enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer to generate protoplasts.
-
Protoplast Transformation: Transform the protoplasts with the CRISPR-Cas9 plasmid using a polyethylene (B3416737) glycol (PEG)-mediated method.
-
Selection and Screening: Plate the transformed protoplasts on a selective regeneration medium. Isolate putative transformants and screen for the desired gene disruption by PCR and DNA sequencing.
Mandatory Visualization: Gene Disruption Workflow
Caption: Workflow for CRISPR-Cas9 mediated gene disruption in P. lilacinum.
Leucinostatin Extraction and Quantification
-
Fungal Culture and Extraction: Grow the fungal strain in a leucinostatin-inducing medium (e.g., Potato Dextrose Broth) for an appropriate duration. Extract the culture broth and mycelia with an organic solvent such as ethyl acetate.
-
Sample Preparation: Evaporate the organic solvent and redissolve the crude extract in a suitable solvent (e.g., methanol) for analysis.
-
HPLC-MS Analysis: Analyze the extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Detection: Monitor at a UV wavelength of 210 nm and use mass spectrometry to identify and quantify leucinostatin A ([M+H]⁺ at m/z 1218.9) and leucinostatin B ([M+H]⁺ at m/z 1204.9).[1]
-
Conclusion
The elucidation of the leucinostatin biosynthetic pathway in Purpureocillium lilacinum has provided a genetic blueprint for the production of these complex and bioactive molecules. The identification of the lcs gene cluster and the characterization of key regulatory elements offer exciting opportunities for metabolic engineering to enhance the production of known leucinostatins and to generate novel analogs with improved therapeutic properties. The experimental methodologies outlined in this guide provide a framework for researchers to further investigate and manipulate this fascinating biosynthetic pathway.
References
- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional genetic analysis of the leucinostatin biosynthesis transcription regulator lcsL in Purpureocillium lilacinum using CRISPR-Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Leucinostatin Extraction, Purification, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a class of potent peptide antibiotics produced by various fungi, most notably Purpureocillium lilacinum (formerly known as Paecilomyces lilacinus).[1][2] These non-ribosomal peptides exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor properties.[2] The primary mechanism of action for Leucinostatins involves the inhibition of mitochondrial ATP synthase, a critical enzyme in cellular energy production. This disruption of cellular metabolism leads to the inhibition of key signaling pathways, such as the mTORC1 pathway, ultimately impacting cell growth, proliferation, and survival.[3] This document provides detailed protocols for the extraction and purification of Leucinostatins, along with an overview of their mechanism of action.
Data Presentation
While specific quantitative data on the yield and purification fold at each step of Leucinostatin extraction is not consistently reported across the literature, the following table provides a representative summary based on typical purification schemes for similar natural products. Researchers should note that actual yields will vary depending on the fungal strain, culture conditions, and the efficiency of each procedural step.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Culture Filtrate | 10,000 | 100,000 | 10 | 100 | 1 |
| Diaion HP-20 | 1,000 | 80,000 | 80 | 80 | 8 |
| Silica (B1680970) Gel Chromatography | 200 | 60,000 | 300 | 60 | 30 |
| Sephadex LH-20 | 50 | 50,000 | 1000 | 50 | 100 |
| Preparative HPLC | 5 | 40,000 | 8000 | 40 | 800 |
Note: The values in this table are illustrative and intended to demonstrate a typical purification summary. Actual experimental results will vary.
Experimental Protocols
I. Fermentation of Purpureocillium lilacinum for Leucinostatin Production
This protocol is adapted from the methodology described for the production of Leucinostatin Y.[4]
1. Media Preparation:
-
Seed Medium: 2% soybean meal, 3% mannitol (B672) in distilled water.
-
Production Medium: 2% soybean meal, 3% mannitol in distilled water.
-
Sterilize the media by autoclaving at 121°C for 20 minutes.
2. Inoculation and Seed Culture:
-
Inoculate a 500 mL Erlenmeyer flask containing 100 mL of sterile seed medium with a slant culture of P. lilacinum.
-
Incubate the flask at 25°C for 4 days on a rotary shaker at 220 rpm.
3. Production Culture:
-
Transfer 1 mL aliquots of the seed culture into multiple 500 mL Erlenmeyer flasks, each containing 100 mL of sterile production medium.
-
Incubate the production flasks at 25°C for 6 days on a rotary shaker at 220 rpm.
II. Extraction and Purification of Leucinostatins
This protocol outlines a multi-step purification process to isolate Leucinostatins from the culture broth.[4]
1. Initial Extraction:
-
Pool the fermented broth and centrifuge to separate the mycelia from the culture filtrate.
-
Apply the culture filtrate to a Diaion HP-20 column.
-
Wash the column with 50% aqueous acetone (B3395972) to remove polar impurities.
-
Elute the Leucinostatin-containing fraction with 100% acetone.
-
Concentrate the active fractions in vacuo to obtain a crude extract.
2. Silica Gel Chromatography:
-
Apply the concentrated crude extract to a silica gel 60 column.
-
Elute the column with a chloroform-methanol (1:1, v/v) solvent system.
-
Collect the active fractions and concentrate them under reduced pressure.
3. Size-Exclusion Chromatography:
-
Dissolve the material obtained from the silica gel step in chloroform-methanol (1:1, v/v).
-
Apply the dissolved sample to a Sephadex LH-20 column.
-
Elute the column with the same chloroform-methanol solvent system.
-
Collect the fractions containing Leucinostatins.
4. Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the Leucinostatin-containing fractions by preparative reverse-phase HPLC.
-
Column: C18 column (e.g., Capcell Pak C18 UG-120, 5 µm, 30 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).
-
Flow Rate: 20 mL/min.
-
Detection: UV at 210 nm.
-
Collect the peaks corresponding to the different Leucinostatin analogues and lyophilize to obtain pure compounds.
Mechanism of Action and Signaling Pathways
Leucinostatins exert their biological effects primarily through the inhibition of mitochondrial ATP synthase. This leads to a decrease in cellular ATP levels and disrupts the mitochondrial membrane potential. The reduction in cellular energy availability subsequently impacts various signaling pathways, most notably the mTORC1 pathway, which is a central regulator of cell growth and proliferation.
Leucinostatin Extraction and Purification Workflow
Caption: Workflow for Leucinostatin extraction and purification.
Leucinostatin's Impact on the mTORC1 Signaling Pathway
Caption: Leucinostatin inhibits ATP synthase, leading to mTORC1 inactivation.
Inhibition of mTORC1 by Leucinostatin has several downstream consequences. mTORC1 normally phosphorylates and activates S6 kinase 1 (S6K1) and phosphorylates and inactivates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5] S6K1 promotes protein synthesis, while 4E-BP1, in its unphosphorylated state, binds to the translation initiation factor eIF4E, preventing the initiation of translation. Therefore, by inhibiting mTORC1, Leucinostatins effectively shut down protein synthesis and cell growth.[6] Furthermore, the inhibition of the mTORC1 signaling pathway can also lead to the induction of apoptosis (programmed cell death), contributing to the cytotoxic effects of Leucinostatins.[7]
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers interested in the extraction, purification, and study of Leucinostatins. The detailed methodologies for fermentation and purification, combined with an understanding of the mechanism of action, will be valuable for the discovery and development of new therapeutic agents based on these potent natural products. Further research is warranted to fully elucidate the quantitative aspects of the purification process and to explore the full therapeutic potential of the various Leucinostatin analogues.
References
- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of mTORC1 by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Leucinostatin in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a class of peptide antibiotics produced by various fungi that have demonstrated potent antimicrobial and antitumor activities. Their potential as anticancer agents stems from their ability to induce cell death and inhibit critical cellular processes in cancer cells. This document provides detailed application notes and protocols for the use of Leucinostatin in cancer cell line studies, summarizing key findings and providing methodologies for experimental validation.
Leucinostatins primarily exert their anticancer effects through the inhibition of mitochondrial ATP synthase. This leads to a reduction in cellular ATP levels and subsequent disruption of energy-dependent cellular processes. A key consequence of this mitochondrial dysfunction is the inhibition of the mTORC1 signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3] Additionally, Leucinostatin A has been shown to indirectly inhibit prostate cancer growth by reducing the expression of Insulin-like Growth Factor I (IGF-I) in surrounding stromal cells.[1][4]
Data Presentation: Cytotoxicity of Leucinostatins
The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values of various Leucinostatin analogs against different human cancer cell lines.
| Leucinostatin Analog | Cancer Cell Line | Cell Line Type | IC50 / GI50 (µM) | Reference |
| Leucinostatin A | Human nucleated cells | Not specified | ~0.047 | [5] |
| Leucinostatin A | DU-145 | Prostate Cancer | Not explicitly stated, but inhibits growth | [1][4] |
| Leucinostatin B | MDA-MB-453 | Triple-Negative Breast Cancer (LAR Subtype) | 5.4 ± 0.9 | [2] |
| Leucinostatin B | SUM-185PE | Triple-Negative Breast Cancer (LAR Subtype) | 3.9 ± 0.8 | [2] |
| Leucinostatin B | MDA-MB-231 | Triple-Negative Breast Cancer | >100 | [2] |
| Leucinostatin NPDG A | MDA-MB-453 | Triple-Negative Breast Cancer (LAR Subtype) | 5.4 ± 0.9 | [2] |
| Leucinostatin NPDG A | SUM-185PE | Triple-Negative Breast Cancer (LAR Subtype) | 3.9 ± 0.8 | [2] |
| Leucinostatin NPDG A | MDA-MB-231 | Triple-Negative Breast Cancer | >100 | [2] |
Signaling Pathways and Experimental Workflows
Leucinostatin's Impact on the mTORC1 Signaling Pathway
Leucinostatin's inhibition of ATP synthase leads to a decrease in cellular energy, which in turn inhibits the mTORC1 signaling pathway. This pathway is a central regulator of cell growth and proliferation. The diagram below illustrates the key components of this pathway and the inhibitory effect of Leucinostatin.
Leucinostatin A's Effect on the IGF-1 Signaling Pathway in the Prostate Tumor Microenvironment
Leucinostatin A has been shown to inhibit the growth of prostate cancer cells by reducing the expression of IGF-I in the surrounding prostate stromal cells. This disrupts the paracrine signaling that promotes cancer cell proliferation.
Experimental Workflow for Assessing Leucinostatin's Effects
A typical workflow to evaluate the anticancer properties of Leucinostatin involves a series of in vitro assays to determine its effects on cell viability, apoptosis, and cell cycle progression, followed by molecular assays to elucidate the underlying mechanisms.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Leucinostatin on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Leucinostatin (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Leucinostatin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Leucinostatin or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with Leucinostatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Leucinostatin for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[6][7][8][9]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Cancer cells treated with Leucinostatin
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Leucinostatin for the desired time.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells for at least 2 hours at -20°C.
-
Wash the cells twice with PBS to remove the ethanol.[10][11][12][13]
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.[3][5][10][11][12][13][14]
Western Blot Analysis for mTORC1 Signaling
This protocol is used to detect changes in the phosphorylation status of key proteins in the mTORC1 pathway, such as S6 Kinase (S6K) and 4E-BP1.
Materials:
-
Cancer cells treated with Leucinostatin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Leucinostatin for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[15][16][17][18]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. kumc.edu [kumc.edu]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. biologi.ub.ac.id [biologi.ub.ac.id]
- 14. Inhibition of protein translational machinery in triple-negative breast cancer as a promising therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Application Notes and Protocols: Leucinostatin as a Potential Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a class of non-ribosomally synthesized peptide antibiotics produced by various fungi, including Purpureocillium lilacinum.[1][2] These peptides have garnered significant interest within the scientific community due to their broad spectrum of biological activities, which include potent antimicrobial, antitumor, and antiprotozoal properties.[2][3] This document provides detailed application notes on the antimicrobial potential of Leucinostatin, along with comprehensive protocols for its evaluation and study. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel antimicrobial agents.
Antimicrobial and Cytotoxic Activity of Leucinostatins
Leucinostatins exhibit significant activity against a range of microorganisms, including Gram-positive bacteria and various fungi.[3][4] Their efficacy is also pronounced against several protozoan parasites.[3] However, a critical consideration in their therapeutic development is their inherent toxicity to mammalian cells.[3][4] The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of Leucinostatin and its derivatives.
Table 1: Antimicrobial Activity of Leucinostatin and its Derivatives
| Microorganism | Leucinostatin Derivative | MIC/IC50/EC50 | Units | Reference |
| Gram-positive bacteria | Leucinostatin | 2.5–100 | µM | [4] |
| Fungi (21 species) | Leucinostatin | 10–25 | µM | [4] |
| Methicillin-Resistant Staphylococcus aureus (MRSA, ATCC 33591) | Leucinostatin B2 | 40 (active at this concentration) | µ g/disc | [5] |
| Bacillus subtilis (UBC 344) | Leucinostatin B2 | 40 (active at this concentration) | µ g/disc | [5] |
| Candida albicans (ATCC 90028) | Leucinostatin B2 | 40 (active at this concentration) | µ g/disc | [5] |
| Escherichia coli (UBC 8161) | Leucinostatin B2 | 40 (inactive at this concentration) | µ g/disc | [5] |
| Pseudomonas aeruginosa (ATCC 27853) | Leucinostatin B2 | 40 (inactive at this concentration) | µ g/disc | [5] |
| Plasmodium falciparum | Leucinostatin A | 0.4–0.9 | nM | [3] |
| Trypanosoma brucei | Leucinostatin A | 2.8 | nM | [3] |
| Trypanosoma brucei rhodesiense | Leucinostatin A | 0.4 | nM | [3] |
| Trypanosoma brucei rhodesiense | Synthetic Derivative 2 | 6.4 | nM | [3] |
| Trypanosoma brucei rhodesiense | Synthetic Derivative 4 | 3.6 | nM | [3] |
Table 2: Cytotoxicity of Leucinostatin and its Derivatives
| Cell Line | Leucinostatin Derivative | IC50/LD50 | Units | Reference |
| Murine Leukemic Cells (L1210) | Leucinostatin | 0.5 (complete inhibition) | µg/mL | |
| Mice (in vivo) | Leucinostatin | 1.6 (intraperitoneal) | mg/kg | [4] |
| Mice (in vivo) | Leucinostatin A | 1.8 (intraperitoneal) | mg/kg | [4] |
| Mice (in vivo) | Leucinostatin B | 1.8 (intraperitoneal) | mg/kg | [4] |
| Mice (in vivo) | Leucinostatin A | 5.4 (oral) | mg/kg | [4] |
| Mice (in vivo) | Leucinostatin B | 6.3 (oral) | mg/kg | [4] |
| Rat Liver Cells (L6) | Leucinostatin A | 2.9 | µM | [3] |
| Rat Liver Cells (L6) | Synthetic Derivative 2 | 4.9 | µM | [3] |
| Rat Liver Cells (L6) | Synthetic Derivative 4 | 10.3 | µM | [3] |
Mechanism of Action
The primary mechanism of action of Leucinostatin involves the disruption of cellular and mitochondrial membranes. It is proposed to act as an ionophore, creating pores in lipid bilayers, which leads to a loss of membrane integrity and dissipation of the mitochondrial membrane potential. This disruption of the inner mitochondrial membrane inhibits the function of ATP synthase, a critical enzyme in oxidative phosphorylation, thereby depleting the cell of its primary energy source, ATP. This ultimately leads to cell death.
Caption: Proposed mechanism of action for Leucinostatin.
Experimental Protocols
The following section provides detailed protocols for the evaluation of Leucinostatin's antimicrobial and cytotoxic properties.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of Leucinostatin against a target microorganism.
Materials:
-
Leucinostatin (stock solution prepared in a suitable solvent like DMSO)
-
Test microorganism (e.g., Staphylococcus aureus, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
Procedure:
-
Prepare Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into 5 mL of the appropriate broth (CAMHB or RPMI-1640).
-
Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh broth to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare Leucinostatin Dilutions:
-
Perform a serial two-fold dilution of the Leucinostatin stock solution in the appropriate broth in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Assay Setup:
-
Add 100 µL of the diluted microbial suspension to each well of a sterile 96-well microtiter plate.
-
Transfer 100 µL of each Leucinostatin dilution to the corresponding wells containing the microbial suspension.
-
Include a positive control (microorganism with no Leucinostatin) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of Leucinostatin that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Protocol 2: MTT Assay for Cytotoxicity
This protocol is for assessing the cytotoxic effects of Leucinostatin on a mammalian cell line.
Materials:
-
Leucinostatin
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Leucinostatin in complete medium.
-
Remove the old medium from the wells and add 100 µL of the Leucinostatin dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the Leucinostatin stock) and a no-treatment control.
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of Leucinostatin that causes 50% inhibition of cell growth).
-
Protocol 3: Mitochondrial Membrane Potential Assay
This protocol uses the fluorescent dye MitoTracker to assess changes in mitochondrial membrane potential induced by Leucinostatin.
Materials:
-
Leucinostatin
-
Mammalian cell line
-
Complete cell culture medium
-
MitoTracker Red CMXRos or other suitable MitoTracker dye
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Fluorescence microscope or flow cytometer
-
Sterile glass-bottom dishes or 96-well black-walled plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass-bottom dishes or black-walled plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Leucinostatin for the desired time period (e.g., 1-6 hours). Include an untreated control.
-
-
MitoTracker Staining:
-
Prepare a working solution of MitoTracker Red CMXRos (typically 100-500 nM) in pre-warmed serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the MitoTracker working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing and Imaging/Analysis:
-
Remove the staining solution and wash the cells twice with warm PBS.
-
Add fresh pre-warmed medium to the cells.
-
If desired, stain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.
-
For Microscopy: Immediately image the cells using a fluorescence microscope. A decrease in red fluorescence intensity in the mitochondria of treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
-
For Flow Cytometry: Trypsinize and resuspend the cells in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer. A shift to lower fluorescence intensity in the treated population indicates depolarization of the mitochondrial membrane.
-
Experimental Workflow for Antimicrobial Agent Evaluation
The following diagram outlines a general workflow for the comprehensive evaluation of a potential antimicrobial agent like Leucinostatin.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emulatebio.com [emulatebio.com]
- 5. researchgate.net [researchgate.net]
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Safety Operating Guide
Essential Procedures for the Safe Disposal of Leuxinostat
Disclaimer: No specific Safety Data Sheet (SDS) for Leuxinostat was found in the available resources. The following disposal procedures are based on guidelines for similar Histone Deacetylase (HDAC) inhibitors and general laboratory protocols for hazardous chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements to ensure full compliance with federal, state, and local regulations.
This compound, as an HDAC inhibitor, should be handled as a potent, hazardous chemical. Its mechanism of action involves the modification of chromatin structure and gene expression, highlighting its biological activity and the need for stringent safety and disposal protocols.[1][2] Malignant cells appear to be more sensitive to the proapoptotic effects of HDAC inhibitors, which underscores the therapeutic potential and the cytotoxic nature of these agents.[2]
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is critical to wear appropriate Personal Protective Equipment (PPE). All handling of this compound, including preparation for disposal, should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.[3][4]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | Prevents skin contact and absorption.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols.[4] |
| Lab Coat | A fully buttoned lab coat, preferably with elastic cuffs. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling outside of a certified chemical fume hood. | Minimizes inhalation of the powdered compound.[4] |
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Classification: Treat this compound and any materials that have come into contact with it as hazardous chemical waste. Due to its biological activity as an HDAC inhibitor, it may possess toxicological properties that are not yet fully characterized.[3] Some HDAC inhibitors are known to be harmful if swallowed and toxic to aquatic life with long-lasting effects.[3]
2. Waste Collection and Segregation:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves, and empty vials), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][4]
-
For spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the substance. Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[4]
-
-
Liquid Waste:
3. Container Labeling and Storage:
-
Affix a hazardous waste label to the container as soon as the first item of waste is added.[3]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its components and concentrations if in a solution. Do not use abbreviations or chemical formulas.[3]
-
Indicate the associated hazards (e.g., "Toxic").[3]
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[3]
-
Ensure the container is kept closed at all times, except when adding waste.[3]
-
Store the this compound waste container away from incompatible materials such as strong acids, bases, or oxidizing agents.[3]
4. Disposal of Empty Containers:
-
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[3]
-
The rinsate from this cleaning process must be collected and treated as hazardous waste.[3]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of all this compound waste containers.[4][5]
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the provided search results. The procedures outlined above are based on general best practices for the disposal of hazardous laboratory chemicals and specifically other HDAC inhibitors.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
This guide provides a framework for the safe handling and disposal of this compound. Adherence to these procedures and consultation with your institution's EHS department are paramount for ensuring laboratory safety and environmental protection.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
